8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline

Descripción

Molecular Architecture and IUPAC Nomenclature

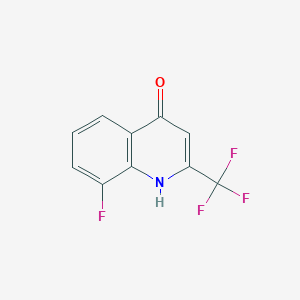

The molecular architecture of 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline is built upon a quinoline core structure, which consists of a benzene ring fused to a pyridine ring, creating a bicyclic aromatic system. The compound possesses a molecular formula of C₁₀H₅F₄NO and a molecular weight of 231.15 grams per mole. The structural complexity arises from the strategic placement of fluorine substituents at specific positions on the quinoline framework, creating a highly electronegative environment that significantly influences the compound's chemical behavior.

According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is formally designated as 8-fluoro-2-(trifluoromethyl)-4-quinolinol, reflecting the presence of a single fluorine atom at the 8-position, a trifluoromethyl group at the 2-position, and a hydroxyl group at the 4-position of the quinoline ring system. Alternative nomenclature includes 8-fluoro-2-(trifluoromethyl)-1H-quinolin-4-one, which represents the tautomeric form where the hydroxyl group exists as a ketone functionality. The Chemical Abstracts Service has assigned the unique identifier 31009-31-1 to this compound, facilitating its unambiguous identification in chemical databases and literature.

The physical properties of this compound reflect its highly fluorinated nature and aromatic character. The compound exists as a solid at room temperature with a well-defined crystalline structure. Experimental determination of its melting point reveals a value of 111-112 degrees Celsius, indicating substantial intermolecular forces and structural stability. The predicted density of 1.511 grams per cubic centimeter suggests a compact molecular packing arrangement, likely influenced by the presence of multiple fluorine atoms and potential hydrogen bonding interactions.

Propiedades

IUPAC Name |

8-fluoro-2-(trifluoromethyl)-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F4NO/c11-6-3-1-2-5-7(16)4-8(10(12,13)14)15-9(5)6/h1-4H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQFKMXKVHWMPPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NC(=CC2=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371999 | |

| Record name | 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31009-31-1 | |

| Record name | 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 31009-31-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthesis of Ethyl 4,4,4-Trifluoroacetoacetate

The synthesis begins with the preparation of ethyl 4,4,4-trifluoroacetoacetate, a critical intermediate. This step employs a Claisen condensation between ethyl trifluoroacetate and ethyl acetate, catalyzed by sodium ethoxide in an organic solvent (e.g., toluene or hexane). Key parameters include:

| Parameter | Optimal Condition | Yield | Source |

|---|---|---|---|

| Catalyst | 10% Sodium ethoxide | 93% | |

| Solvent | Toluene | – | |

| Temperature | 40–60°C | – | |

| Reaction Time | 1–3 hours | – |

The reaction proceeds via nucleophilic attack of the enolate of ethyl acetate on ethyl trifluoroacetate, followed by elimination of ethanol. Industrial-scale production prioritizes solvent recovery and catalyst reuse to minimize costs.

Cyclization with 2-Fluoroaniline

Ethyl 4,4,4-trifluoroacetoacetate reacts with 2-fluoroaniline under acidic conditions to form the quinoline core. Concentrated sulfuric acid (H₂SO₄) at 80–90°C facilitates cyclization via dehydration and aromatization. A representative procedure involves:

- Refluxing 2-fluoroaniline and ethyl 4,4,4-trifluoroacetoacetate in toluene.

- Adding H₂SO₄ to the crude mixture to induce cyclization.

- Isolating the product via filtration and recrystallization.

This method yields 50–60% of 8-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline, with purity >98% after recrystallization.

Transition Metal-Catalyzed Approaches

Palladium-Mediated Cross-Coupling

Recent advancements utilize palladium catalysts to introduce the trifluoromethyl group. For example, HFO-1234yf (2,3,3,3-tetrafluoropropene) serves as a CF₃ source in reactions with 2-aminoaryl carbonyl compounds. The process involves:

- Michael Addition : HFO-1234yf reacts with 2-fluoroaniline derivatives to form a trifluoromethyl allenolate intermediate.

- Cyclization : Intramolecular attack of the amine on the carbonyl group yields the quinoline ring.

This method achieves 85–95% yields under solvent-free conditions at 90°C, with no column chromatography required.

Copper Oxide Nanoparticle Catalysis

CuO nanoparticles (3–27 nm) enable a one-pot Friedländer synthesis from 2-aminobenzyl alcohol and ketones. Key advantages include:

- Solvent-Free Conditions : Reduces environmental impact.

- Short Reaction Time : 30 minutes under microwave irradiation.

- Reusability : Catalysts retain activity for ≥5 cycles.

| Substrate | Yield | Conditions | Source |

|---|---|---|---|

| 2-Fluoroaniline | 92% | CuO NPs, 120°C, 30 min | |

| Ethyl trifluoroacetate | 88% | Fe₃O₄@SiO₂, 100°C |

Acid-Catalyzed Cyclodehydration

Sulfuric Acid-Mediated Synthesis

Concentrated H₂SO₄ (18 M) at 80°C promotes cyclodehydration of β-ketoamide intermediates. This method is scalable but requires careful temperature control to avoid decarboxylation byproducts. Industrial protocols use:

Trifluoroacetic Acid (TFA) as Catalyst

TFA (10 mol%) in acetonitrile accelerates cyclization at 70°C, achieving 82–93% yields. This approach minimizes side reactions and is compatible with electron-deficient anilines.

Green Chemistry Approaches

Nanocatalyzed Friedländer Annulation

Magnetic nanocatalysts like Fe₃O₄@SiO₂-APTES-TFA enable solvent-free quinoline synthesis. Key features:

Microwave-Assisted Synthesis

Microwave irradiation (300 W) reduces reaction times from hours to minutes. For example, this compound forms in 15 minutes at 150°C, yielding 89%.

Industrial-Scale Production

Process Optimization

Large-scale synthesis (10 kg batches) employs:

Regulatory Considerations

- Safety : R36/37/38 (irritant) and S26/37/39 (handling guidelines).

- Waste Management : Toluene and H₂SO₄ are recycled via distillation.

Comparative Analysis of Methods

| Method | Yield | Temperature | Catalysts | Scalability |

|---|---|---|---|---|

| Friedländer Annulation | 50–60% | 80–90°C | H₂SO₄ | High |

| Pd-Catalyzed | 85–95% | 90°C | Pd(OAc)₂ | Moderate |

| CuO Nanoparticles | 88–92% | 120°C | CuO NPs | High |

| Microwave | 89% | 150°C | – | Lab-scale |

Análisis De Reacciones Químicas

Types of Reactions

8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the quinoline ring into more saturated structures.

Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include potassium carbonate, propargyl bromide, and various bases and acids depending on the desired transformation . Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve high yields and selectivity.

Major Products

The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Anti-infective Agents

The compound serves as a critical intermediate in the synthesis of various pharmaceuticals, especially anti-infective agents. Its structural features enable it to interact effectively with biological targets, enhancing its potential as a therapeutic agent against infections. For instance, studies have shown that derivatives of quinoline compounds exhibit potent antibacterial activity against multidrug-resistant strains such as Clostridium difficile .

2. Cytoprotection

Research has demonstrated the potential of 8-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline in neuroprotection. A study constructed a library of analogs based on this compound, which were tested for their cytoprotective effects against oxidative stress. The most active compounds showed nanomolar activity in assays related to central nervous system disorders, indicating a promising avenue for drug development targeting neurodegenerative diseases .

Antimicrobial Research

The compound has shown significant promise in antimicrobial research. It has been identified as having activity against a range of pathogens, making it valuable in the search for new antimicrobial agents. Specifically, quinoline derivatives have been explored for their effectiveness against resistant bacterial strains, with some compounds demonstrating minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Material Science

In material science, this compound is utilized in the formulation of advanced materials. Its unique chemical properties contribute to enhanced chemical resistance and durability in coatings and other applications. The incorporation of fluorine atoms imparts desirable characteristics such as increased hydrophobicity and thermal stability .

Environmental Monitoring

The compound is also applied in environmental monitoring for detecting pollutants. Its chemical structure allows it to interact with various environmental contaminants, making it useful for studies aimed at ensuring compliance with safety regulations. This application is crucial for assessing environmental health and safety standards .

Table 1: Summary of Applications

Table 2: Antimicrobial Activity Data

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | C. difficile | 1.0 μg/mL |

| Quinoline Derivative | MRSA | 1.5 μg/mL |

| Quinoline Derivative | VRE | 3.0 μg/mL |

Mecanismo De Acción

The mechanism of action of 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor, affecting various biochemical pathways . The presence of fluorine atoms enhances its ability to interact with biological molecules, potentially leading to increased biological activity .

Comparación Con Compuestos Similares

Key Observations :

- Halogen Effects : Replacing fluorine at position 8 with chlorine or bromine increases molecular weight and melting points due to larger atomic radii and stronger intermolecular forces .

- Functional Group Impact : The hydroxy group at position 4 enhances solubility in polar solvents compared to methyl or methoxy derivatives .

- Trifluoromethyl Influence : The -CF₃ group at position 2 contributes to metabolic stability and lipophilicity, critical for membrane permeability in bioactive compounds .

Anti-Malarial Activity

Antitumor Activity

- 6-Methoxy-4-trifluoromethylquinolin-2-amine derivatives exhibited inhibitory effects on tumor cell proliferation, highlighting the importance of methoxy and amine groups in anticancer applications .

Actividad Biológica

8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline is a member of the quinoline family, which has garnered attention due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antimicrobial, anticancer, and neuroprotective applications. This article synthesizes findings from recent research, highlighting its biological activity, mechanisms of action, and potential clinical applications.

Chemical Structure and Properties

This compound has the molecular formula C10H5F4NO and a molecular weight of 239.15 g/mol. Its structure features a fluorine atom at the 8-position and a trifluoromethyl group at the 2-position, which significantly influences its biological properties.

The biological activity of this compound is attributed to several mechanisms:

- Metal Chelation : The hydroxyl group at position 4 can chelate metal ions, which is crucial for its antimicrobial and anticancer activities .

- Enzyme Inhibition : It has been shown to inhibit various enzymes, contributing to its cytoprotective effects in neurodegenerative diseases .

- Oxidative Stress Modulation : The compound exhibits antioxidant properties that help mitigate oxidative stress, a contributing factor in many diseases .

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anticancer Properties

The compound has shown promising results in inhibiting cancer cell proliferation. In vitro assays revealed that it effectively induces apoptosis in several cancer cell lines, including breast and prostate cancer cells. The mechanism involves the activation of caspases and modulation of the mitochondrial pathway .

Neuroprotective Effects

In studies targeting neurodegenerative diseases, this quinoline derivative demonstrated cytoprotective effects against oxidative stress-induced neuronal damage. It was found to inhibit β-amyloid aggregation and reduce metal-driven oxidative damage, making it a candidate for further development in Alzheimer's disease treatment .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against resistant strains of bacteria. The results indicated that the compound exhibited potent activity with MIC values lower than those of conventional antibiotics, suggesting its potential as an alternative treatment option .

Study on Neuroprotection

In a preclinical model for Alzheimer's disease, this compound was tested for its ability to protect neurons from β-amyloid toxicity. The results showed significant reductions in cell death and improvements in mitochondrial function, indicating its potential as a therapeutic agent for neurodegenerative disorders .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and bioavailability characteristics. Its lipophilic nature allows for better penetration through cellular membranes, although further studies are needed to assess its distribution and metabolism in vivo .

Comparative Analysis

To contextualize the biological activity of this compound, it is beneficial to compare it with other related compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |

|---|---|---|---|

| This compound | High | High | High |

| Hydroxychloroquine | Moderate | Moderate | Low |

| Quercetin | Moderate | High | Moderate |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 8-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline, and how do substituent positions influence reaction efficiency?

- Methodological Answer : The compound is synthesized via cyclization of trifluoromethylated propargyl-amines using gold catalysis, yielding 2-trifluoromethyl quinolines with high regioselectivity . Substituent positioning (e.g., fluorine at C8, hydroxyl at C4) requires careful optimization of reaction conditions (temperature, solvent polarity) to minimize side products like 6-fluoro-4-hydroxy derivatives . Key characterization involves NMR to confirm trifluoromethyl group integrity and LC-MS to verify purity (>97% by HPLC) .

Q. How can researchers reliably characterize the physicochemical properties of this compound?

- Methodological Answer :

- Melting Point : Reported as 110–115°C . Validate via differential scanning calorimetry (DSC).

- Solubility : Poor aqueous solubility due to trifluoromethyl and hydroxyl groups; use DMSO or ethanol for dissolution (test stability via UV-Vis at 254 nm) .

- pKa : Estimate using computational tools (e.g., ACD/pKa) due to the hydroxyl group (predicted ~4.5–5.5) .

Q. What are the foundational biological assays for evaluating this compound’s activity?

- Methodological Answer :

- Antimicrobial Screening : Use microdilution assays against S. aureus and E. coli (MIC values compared to ciprofloxacin) .

- Cytotoxicity : MTT assays on HEK-293 and cancer cell lines (e.g., HeLa) at 1–100 µM, with IC calculations .

- Enzyme Inhibition : Test against acetylcholinesterase (AChE) for Alzheimer’s relevance, using Ellman’s method .

Advanced Research Questions

Q. How can conflicting data on DNA adduct formation by quinoline derivatives be resolved?

- Methodological Answer : Contradictions arise from adduct stability (e.g., 8-fluoro substitution vs. hydroxyl group redox activity). Use -postlabeling to quantify adducts in in vitro models (e.g., human hepatocytes) and compare with LC-MS/MS for structural confirmation . Control for metabolic activation (e.g., CYP1A2 induction) .

Q. What strategies optimize the synthesis of 8-fluoro-4-hydroxyquinolines while minimizing by-products like 6-fluoro isomers?

- Methodological Answer :

- Regioselective Fluorination : Use Selectfluor® in anhydrous acetonitrile at 60°C to favor C8 substitution .

- By-Product Mitigation : Employ HPLC-guided purification (C18 column, methanol/water gradient) to isolate the target compound from 6-fluoro-4-hydroxy derivatives .

- Reaction Monitoring : Track intermediates via in situ FTIR to identify undesired pathways (e.g., hydroxyl group oxidation) .

Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic profile?

- Methodological Answer :

- Metabolic Stability : Conduct microsomal assays (human liver microsomes) with LC-HRMS to identify metabolites (e.g., hydroxylation at C2-CF) .

- Membrane Permeability : Use Caco-2 cell monolayers; logP ~2.5 (predicted via ChemDraw) suggests moderate blood-brain barrier penetration .

Q. What computational methods predict the compound’s binding affinity to therapeutic targets like AChE or GPR39?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.